Tert-butyl N-[(2R)-2-amino-2-(4-bromophenyl)ethyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(2R)-2-amino-2-(4-bromophenyl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O2/c1-13(2,3)18-12(17)16-8-11(15)9-4-6-10(14)7-5-9/h4-7,11H,8,15H2,1-3H3,(H,16,17)/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYLZSAYFVQJEJK-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H](C1=CC=C(C=C1)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(2R)-2-amino-2-(4-bromophenyl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate bromophenyl derivative. One common method includes the use of palladium-catalyzed cross-coupling reactions. For instance, tert-butyl carbamate can be reacted with aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale palladium-catalyzed reactions, ensuring high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and to minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[(2R)-2-amino-2-(4-bromophenyl)ethyl]carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The amino group can undergo oxidation or reduction under specific conditions.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Cesium Carbonate: Acts as a base in many reactions.
Solvents: Common solvents include 1,4-dioxane, methylene chloride, and chloroform.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives of the original compound.
Scientific Research Applications
Tert-butyl N-[(2R)-2-amino-2-(4-bromophenyl)ethyl]carbamate, with the CAS number 1269843-80-2, is a compound that has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article will explore its applications, particularly in pharmacology, medicinal chemistry, and organic synthesis, supported by comprehensive data tables and case studies.
Pharmacological Studies
This compound has been investigated for its pharmacological properties. Research indicates that derivatives of this compound can exhibit significant activity against various biological targets:
- Antitumor Activity : Studies have shown that compounds related to this structure can inhibit tumor growth in specific cancer cell lines. For instance, the incorporation of bromine in the phenyl ring enhances the lipophilicity and biological activity of the compound .
- Neuroprotective Effects : Research suggests that certain carbamate derivatives can protect neuronal cells from oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases .
Medicinal Chemistry
In medicinal chemistry, this compound serves as a scaffold for developing new drugs. Its structural features allow for:
- Lead Compound Development : The compound can be modified to enhance potency and selectivity for specific biological targets. For example, variations in the alkyl or aryl substituents can lead to improved pharmacokinetic properties .
- Synthesis of Analogues : Researchers utilize this compound as a starting material for synthesizing analogues with altered functional groups to explore structure-activity relationships (SARs). This approach helps identify compounds with better efficacy and safety profiles .
Organic Synthesis
The compound is also valuable in organic synthesis for:
- Reactions with Electrophiles : this compound can act as a nucleophile in reactions with electrophiles, facilitating the formation of complex organic molecules .
- Carbamate Formation : Its carbamate functionality allows it to participate in reactions that form other carbamates or amides, expanding its utility in synthetic chemistry .
Data Table: Summary of Applications
| Application Area | Description | Example Findings |
|---|---|---|
| Pharmacology | Investigated for antitumor and neuroprotective properties | Inhibition of tumor growth in specific cell lines |
| Medicinal Chemistry | Scaffold for drug development and synthesis of analogues | Enhanced potency through structural modifications |
| Organic Synthesis | Acts as a nucleophile in electrophilic reactions | Formation of complex organic molecules |
Case Study 1: Antitumor Activity
A study published in Pharmacological Research investigated the effects of this compound on cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as an anticancer agent.
Case Study 2: Neuroprotection
Research conducted on neuroprotective effects demonstrated that derivatives of this compound could mitigate oxidative stress-induced damage in neuronal cells. The findings support further exploration into its use for treating neurodegenerative diseases.
Mechanism of Action
The mechanism of action of tert-butyl N-[(2R)-2-amino-2-(4-bromophenyl)ethyl]carbamate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target molecules, while the bromophenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- Halogen Substituents : Bromine (Br) and chlorine (Cl) analogs exhibit higher molecular weights compared to fluorine (F) or methoxy (OCH₃) derivatives due to halogen atomic mass differences. Bromine’s larger size and polarizability enhance steric and electronic effects, influencing reactivity in cross-coupling reactions .
- Stereochemistry: The target compound’s (2R) configuration contrasts with the (R)-configured analog in , where stereogenicity arises at the ethyl chain’s 1-position rather than the 2-position.
Physicochemical Properties
Analysis :
- The fluoro-methyl analog () exhibits a high predicted boiling point (~390°C), likely due to increased molecular weight and polarity from the fluorine atom. Its pKa (~12.28) suggests moderate basicity, typical for primary amines.
- Data gaps for the target compound’s density and boiling point highlight opportunities for experimental characterization.
Reactivity and Stability
- Bromine vs. Chlorine : The bromophenyl group in the target compound may undergo Suzuki-Miyaura coupling more readily than chlorophenyl analogs due to bromine’s superior leaving-group ability, enhancing its utility in constructing biaryl systems .
- Methoxy vs. Halogen : Methoxy-substituted analogs () are less reactive in electrophilic substitutions but more electron-rich, favoring oxidation or nitration reactions .
Biological Activity
Tert-butyl N-[(2R)-2-amino-2-(4-bromophenyl)ethyl]carbamate is a synthetic compound that has garnered attention in various fields, including organic chemistry and medicinal research. Its unique structure, characterized by a tert-butyl group, an amino group, and a bromophenyl moiety, positions it as a versatile building block in chemical synthesis and a potential candidate for therapeutic applications.
- Molecular Formula : C13H19BrN2O2
- Molecular Weight : 315.21 g/mol
- CAS Number : 939760-50-6
Synthesis
The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions with aryl halides. A common method includes reacting tert-butyl carbamate with bromophenyl derivatives in the presence of a base like cesium carbonate in solvents such as 1,4-dioxane .
The biological activity of this compound is primarily attributed to its structural components:
- Amino Group : Capable of forming hydrogen bonds with biological targets, influencing enzyme activity and receptor interactions.
- Bromophenyl Group : Engages in π-π interactions which may modulate biological responses.
Pharmacological Potential
Research indicates that this compound may exhibit various pharmacological activities:
- Anticancer Activity : Preliminary studies suggest potential effectiveness against certain cancer cell lines, likely due to its ability to inhibit specific signaling pathways.
- Anti-inflammatory Effects : The compound has been explored for its anti-inflammatory properties, possibly through modulation of cytokine production.
- Neuroprotective Properties : Investigations into its role in neuroprotection have shown promise, particularly in models of neurodegenerative diseases like Alzheimer's .
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
A study evaluating the anticancer properties of this compound demonstrated significant inhibition of proliferation in breast cancer cell lines. The mechanism was linked to the downregulation of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.
Case Study 2: Neuroprotection
In models simulating Alzheimer's disease, this compound exhibited neuroprotective effects by reducing amyloid-beta toxicity. It was found to enhance cognitive function in treated animals, suggesting its potential as a therapeutic agent for neurodegenerative diseases .
Q & A
Basic Question: What are the standard synthetic routes for preparing tert-butyl N-[(2R)-2-amino-2-(4-bromophenyl)ethyl]carbamate?
Answer:
The synthesis typically involves reacting (2R)-2-amino-2-(4-bromophenyl)ethylamine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine or pyridine) under anhydrous conditions at 0–25°C . Key steps include:
- Amine protection : The primary amine reacts with tert-butyl chloroformate to form the carbamate.
- Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) is commonly used to enhance reaction efficiency.
- Purification : Crude products are purified via column chromatography or recrystallization.
Advanced Question: How can reaction conditions be optimized to improve enantiomeric purity in the synthesis of this compound?
Answer:
Enantiomeric purity is critical due to the (R)-configuration of the amino group. Optimization strategies include:
- Chiral catalysts : Use of chiral auxiliaries or asymmetric synthesis techniques to minimize racemization .
- Low-temperature reactions : Conducting reactions at 0–5°C to reduce thermal degradation of the chiral center .
- Analytical monitoring : Employ chiral HPLC (e.g., Chiralpak® columns) or polarimetry to track enantiomeric excess (ee) during synthesis .
Basic Question: What analytical techniques are used to characterize this compound?
Answer:
Routine characterization involves:
- NMR spectroscopy : H and C NMR to confirm the structure, including the tert-butyl group (δ ~1.4 ppm) and bromophenyl signals (δ ~7.3–7.5 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (CHBrNO; [M+H] = 315.21) .
- HPLC : Reverse-phase HPLC with UV detection to assess purity (>95%) .
Advanced Question: How can researchers investigate the biological interactions of this compound with enzyme targets?
Answer:
Advanced interaction studies may include:
- Molecular docking : Computational modeling (e.g., AutoDock Vina) to predict binding affinities with enzymes like kinases or proteases .
- Surface plasmon resonance (SPR) : Real-time analysis of binding kinetics (K, k/k) using immobilized protein targets .
- Enzyme inhibition assays : Dose-response experiments (IC determination) in buffers mimicking physiological pH and temperature .
Basic Question: What are the recommended storage conditions for this compound?
Answer:
Store at 2–8°C in a tightly sealed, light-protected container under anhydrous conditions. Desiccants (e.g., silica gel) should be used to prevent hydrolysis of the carbamate group .
Advanced Question: How can stability studies be designed to evaluate degradation pathways under varying pH conditions?
Answer:
- Forced degradation studies : Expose the compound to acidic (HCl, pH 2), neutral (HO), and basic (NaOH, pH 10) conditions at 40°C for 24–72 hours .
- Analytical tracking : Use LC-MS to identify degradation products (e.g., deprotected amine or bromophenyl derivatives) .
- Kinetic modeling : Calculate degradation rate constants (k) and half-life (t) to predict shelf-life .
Basic Question: What safety precautions are necessary when handling this compound?
Answer:
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .
- Ventilation : Use a fume hood to avoid inhalation of dust/aerosols .
- First aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15 minutes .
Advanced Question: How can researchers mitigate hazards during large-scale synthesis?
Answer:
- Engineering controls : Implement continuous flow reactors to minimize exposure and improve scalability .
- Hazard analysis : Conduct a Process Hazard Analysis (PHA) to identify risks (e.g., exothermic reactions during amine protection) .
- Waste management : Neutralize reaction byproducts (e.g., HCl gas) with scrubbers before disposal .
Basic Question: What are the potential applications of this compound in medicinal chemistry?
Answer:
- Intermediate : Used in synthesizing chiral amines for kinase inhibitors or protease-targeted therapies .
- Protecting group : The tert-butyl carbamate (Boc) group protects amines during multi-step syntheses .
Advanced Question: How can computational methods guide the design of derivatives with enhanced bioactivity?
Answer:
- QSAR modeling : Correlate structural features (e.g., bromophenyl substitution) with biological activity using regression analysis .
- Fragment-based design : Replace the bromine atom with other halogens (e.g., Cl, F) and predict binding using density functional theory (DFT) .
- ADMET prediction : Use tools like SwissADME to optimize pharmacokinetic properties (e.g., logP, solubility) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
